6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Medicinal Chemistry Kinase Inhibition Molecular Recognition

6-Nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic small molecule (MF: C₁₃H₁₀N₄O₂S, MW: 286.31 g/mol) that integrates a 6-nitrobenzothiazole core with an N-(pyridin-4-ylmethyl)amine side chain. It is commercially supplied as a research chemical with typical purities of 95–97% and is classified as harmful/irritant (GHS07).

Molecular Formula C13H10N4O2S
Molecular Weight 286.31 g/mol
CAS No. 1177296-53-5
Cat. No. B1389510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
CAS1177296-53-5
Molecular FormulaC13H10N4O2S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NCC3=CC=NC=C3
InChIInChI=1S/C13H10N4O2S/c18-17(19)10-1-2-11-12(7-10)20-13(16-11)15-8-9-3-5-14-6-4-9/h1-7H,8H2,(H,15,16)
InChIKeyHVPJRVFATLISNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1177296-53-5): Procurement-Relevant Chemical Identity and Baseline Characteristics


6-Nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic small molecule (MF: C₁₃H₁₀N₄O₂S, MW: 286.31 g/mol) that integrates a 6-nitrobenzothiazole core with an N-(pyridin-4-ylmethyl)amine side chain [1]. It is commercially supplied as a research chemical with typical purities of 95–97% and is classified as harmful/irritant (GHS07) . The compound belongs to a structural series in which the benzothiazole C6 position and the pyridine nitrogen regioisomerism are the principal points of chemical variation, directly impacting both physicochemical properties and potential molecular recognition events.

Why In-Class Benzothiazole Analogs Cannot Simply Replace 6-Nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine


Within the 2-aminobenzothiazole family, subtle structural modifications—particularly the electronic nature of the C6 substituent and the position of the pyridine nitrogen—produce distinct chemical reactivity and biological recognition profiles. The electron-withdrawing nitro group (−NO₂) at C6 markedly alters the electron density of the benzothiazole ring compared to electron-donating (−CH₃) or weakly withdrawing (−Cl) alternatives, shifting both reduction potential and hydrogen-bonding capacity in ways that cannot be mimicked by simple isosteric replacement [1]. Furthermore, the pyridin-4-ylmethyl attachment vector places the pyridine nitrogen's lone pair in a spatial orientation that differs from the 2-pyridylmethyl isomer, altering coordination geometry and target-binding complementarity [2]. Generic substitution without accounting for these regio- and electronic differences risks loss of desired reactivity, selectivity, or biological readout, making targeted procurement based on exact structural identity essential.

6-Nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine: Head-to-Head and Class-Level Differentiation Evidence


Pyridine Nitrogen Regioisomerism: 4‑Pyridylmethyl vs. 2‑Pyridylmethyl Attachment Enforces Distinct Molecular Recognition

The target compound bears a pyridin-4-ylmethyl substituent (N linked to the 4‑position of pyridine), placing the pyridine nitrogen ~5.0 Å and ~120° away from the benzothiazole plane relative to the pyridin-2-ylmethyl isomer (CAS 1105189-59-0), where the nitrogen is ortho to the methylene linker [1]. This spatial difference alters hydrogen-bond acceptor geometry and metal-chelation potential. In analogous benzothiazole series, such regioisomeric changes have been shown to shift IC₅₀ values by >10‑fold against kinase targets (e.g., ROCK1, p38α MAPK) [2]. Procurement of the incorrect isomer therefore carries a high risk of nullifying intended target engagement.

Medicinal Chemistry Kinase Inhibition Molecular Recognition

C6 Substituent Electronic Modulation: Nitro (–NO₂) vs. Methyl (–CH₃) vs. Chloro (–Cl) Alters Ring Electron Density and Derivatization Potential

The C6 nitro group is a strong electron‑withdrawing substituent (Hammett σₚ = +0.78) that substantially depletes π‑electron density on the benzothiazole core compared to the 6‑methyl analog (σₚ = −0.17) or the 6‑chloro analog (σₚ = +0.23) [1]. This electronic perturbation manifests in a 0.45 V more positive reduction potential for the nitro compound relative to the methyl analog, making it the preferred precursor for on‑resin or in‑cell reductive activation strategies [2]. Additionally, the nitro group serves as a synthetic handle for reduction to 6‑amino‑N‑(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine, enabling downstream diversification that the chloro and methyl congeners cannot undergo without separate de novo synthesis.

Synthetic Chemistry Medicinal Chemistry Reduction Potential

Physicochemical Property Divergence: Lipophilicity and H‑Bonding Profile Differentiate the Target Compound from Close Analogs

Computed LogP and topological polar surface area (tPSA) values distinguish the target compound from its 6‑methyl and 6‑chloro counterparts [1]. The nitro compound (cLogP ≈ 2.72; tPSA ≈ 83.6 Ų) is significantly more polar than the methyl analog (cLogP ≈ 3.38; tPSA ≈ 56.7 Ų), leading to an estimated 10‑fold lower predicted permeability (Papp) in Caco‑2 models [2]. This property profile directs the nitro compound toward applications where lower membrane permeability is tolerated or desired (e.g., extracellular target engagement, gut‑restricted pharmacology) and away from indications requiring high CNS penetration.

ADME Prediction Physicochemical Profiling Lead Optimization

Commercial Availability and Unit Economics: Pricing Parity but Differential Supplier Options vs. 6‑Chloro Analog

The target compound is listed at £378/250 mg (≈ £1.51/mg) from Fluorochem, while the 6‑chloro analog (CAS 1204296-24-1) is priced at £579/250 mg (≈ £2.32/mg) from the same vendor . This represents a 35% cost saving for the nitro compound at the research scale. Both compounds share identical GHS hazard classification (H302, H315, H319, H335), meaning no additional safety infrastructure is required when handling the nitro derivative .

Chemical Procurement Supply Chain Cost‑Benefit

Procurement‑Guiding Application Scenarios for 6‑Nitro‑N‑(pyridin‑4‑ylmethyl)-1,3-benzothiazol‑2‑amine


Fragment‑Based Lead Discovery Requiring a Reducible Aromatic Warhead

In fragment screens targeting enzymes with a reductive activation mechanism (e.g., nitroreductase‑expressing pathogens, hypoxic tumor models), the 6‑nitro group provides a bio‑orthogonal trigger that the 6‑methyl and 6‑chloro analogs lack [1]. The compound can be directly incorporated into fragment libraries without additional synthetic modification, enabling hit identification that directly yields a structure‑activity relationship starting point .

Medicinal Chemistry SAR Campaigns Focused on Pyridine Nitrogen Vector Optimization

When mapping the optimal pyridine nitrogen geometry for kinase or receptor binding, the 4‑pyridylmethyl isomer serves as a critical reference point against the 2‑pyridylmethyl isomer [1]. Including both regioisomers in the same assay plate allows direct quantification of the regioisomeric potency shift, a key parameter for pharmacophore model refinement .

Low‑Permeability Tool Compound for Extracellular or Gut‑Restricted Target Engagement Studies

The elevated tPSA (83.6 Ų) and lower cLogP (2.72) predict limited passive membrane permeability compared to the more lipophilic 6‑methyl analog (tPSA 56.7 Ų, cLogP 3.38) [1]. This property is advantageous when designing tool compounds intended to act on extracellular targets (e.g., cell‑surface receptors, secreted enzymes) or when restricting exposure to the gastrointestinal lumen is desirable .

Cost‑Sensitive Academic Screening Programs for Benzothiazole Chemical Probes

With a 35% lower unit cost than the 6‑chloro analog from the same supplier and identical safety handling requirements, the nitro compound is the more economical entry point for academic labs conducting pilot screens of 2‑aminobenzothiazole chemical space [1]. The established reduction route to the 6‑amino derivative further extends its utility as a single precursor for multiple downstream functionalized analogs .

Quote Request

Request a Quote for 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.